2-(Pyridin-2-yl)but-3-yn-2-ol
Overview
Description
2-(Pyridin-2-yl)but-3-yn-2-ol is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring attached to a butyn-2-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-2-yl)but-3-yn-2-ol can be achieved through several methods. One common approach involves the palladium-catalyzed Sonogashira cross-coupling reaction between pyridine-2-yl halides and propargylic alcohols . This reaction typically requires a palladium catalyst, a copper co-catalyst, and a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions: 2-(Pyridin-2-yl)but-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the alkyne moiety to alkanes or alkenes using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of pyridine-2-yl ketones or aldehydes.
Reduction: Formation of pyridine-2-yl alkanes or alkenes.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(Pyridin-2-yl)but-3-yn-2-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-yl)but-3-yn-2-ol involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can engage in π-π stacking interactions, while the butyn-2-ol moiety can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 2-(Pyridin-3-yl)but-3-yn-2-ol
- 2-(Pyridin-4-yl)but-3-yn-2-ol
- 2-(Pyrazin-2-yl)but-3-yn-2-ol
Comparison: 2-(Pyridin-2-yl)but-3-yn-2-ol is unique due to the position of the pyridine ring, which influences its reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different binding affinities and selectivities, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
2-pyridin-2-ylbut-3-yn-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-3-9(2,11)8-6-4-5-7-10-8/h1,4-7,11H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKQUAATTWNZCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)(C1=CC=CC=N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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